Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate
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Description
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate, commonly known as EAI, is a chemical compound with potential applications in scientific research. This compound is a derivative of the natural amino acid glutamine and has been studied for its potential as an inhibitor of certain enzymes and proteins.
Scientific Research Applications
Quantitative Bioanalytical Method Development
- Establishment of a Bioanalytical Method : A study by Nemani, Shard, and Sengupta (2018) focused on developing a rapid and selective RP-HPLC bioanalytical method for quantitative measurement of a molecule similar to Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate, highlighting its potent acetylcholinesterase inhibition property. This method followed the USFDA bioanalytical guideline and included in vitro metabolite identification (Nemani et al., 2018).
Synthesis and Characterization of Derivatives
- Efficient Reagent for Novel Derivatives Synthesis : El‐Faham et al. (2013) utilized OxymaPure/DIC as an additive in the carbodiimide approach for synthesizing a novel series of α-ketoamide derivatives related to Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate. This method showed superiority in purity and yield compared to other approaches (El‐Faham et al., 2013).
Biotransformation and Stability Studies
- Biotransformation in Cell Cultures : A study by Barrosaf et al. (1992) explored the biotransformation of a similar synthetic substrate by cell suspension cultures, finding selective oxidizing processes that could be valuable for producing new chemical compounds (Barrosaf et al., 1992).
properties
IUPAC Name |
ethyl 2-acetamido-3-oxo-3-(4-propan-2-ylanilino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-5-22-16(21)14(17-11(4)19)15(20)18-13-8-6-12(7-9-13)10(2)3/h6-10,14H,5H2,1-4H3,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIRHQUROUKCIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)NC1=CC=C(C=C1)C(C)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(acetylamino)-3-(4-isopropylanilino)-3-oxopropanoate |
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